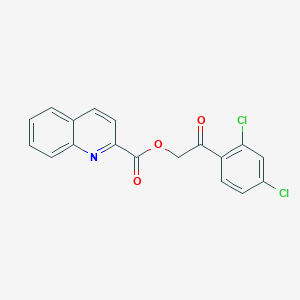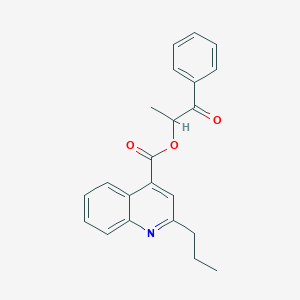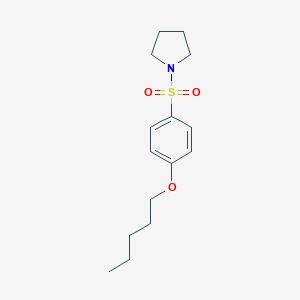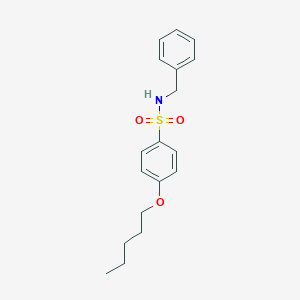
5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 5-Bromo-2-methoxybenzenesulfonamide is 266.11 . The SMILES string representation is COc1ccc(Br)cc1S(N)(=O)=O .科学的研究の応用
Photodynamic Therapy in Cancer Treatment :
- A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine with substituted benzenesulfonamide groups. This compound shows promising potential as a Type II photosensitizer for treating cancer in photodynamic therapy, owing to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Potential :
- Riaz (2020) synthesized a series of N-substituted-4-bromophenyl-4-ethoxybenzenesulfonamides, showing significant potential for enzyme inhibition, particularly against acetylcholinesterase and α-glucosidase. This suggests potential applications in treating diseases where enzyme inhibition is beneficial (Riaz, 2020).
Antitumor Properties :
- Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for antitumor properties using cell-based screens. They found that certain compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, showed promise as potent cell cycle inhibitors, having progressed to clinical trials for their antitumor effects (Owa et al., 2002).
Anticholinesterase and Antioxidant Activities :
- Mphahlele, Gildenhuys, and Zamisa (2021) studied the synthesis of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives, evaluating their inhibitory effect against acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant effects. This research indicates potential therapeutic applications in neurological disorders and oxidative stress-related conditions (Mphahlele, Gildenhuys, & Zamisa, 2021).
Heavy Metal Sensor Development :
- Sheikh et al. (2016) synthesized bis-sulfonamides, including N,N′-(ethane-1,2-diyl)bis(2-methoxy-5-bromobenzenesulfonamide), for heavy metal sensor applications. These compounds show potential in environmental and healthcare fields for detecting toxic pollutants like cobalt ions (Sheikh et al., 2016).
Photophysicochemical Properties for Photocatalytic Applications :
- Öncül, Öztürk, and Pişkin (2022) synthesized zinc(II) phthalocyanine with benzenesulfonamide units, which exhibits properties suitable for photocatalytic applications. This highlights its potential use in alternative energy and environmental remediation (Öncül, Öztürk, & Pişkin, 2022).
Anticancer Properties :
- Zhang, Shi-jie, Hu, and Wei-Xiao (2010) synthesized and studied the anticancer properties of N-substituted benzenesulfonamides, providing insights into the potential use of these compounds in cancer treatment (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Gas-Liquid Chromatography Applications :
- Vandenheuvel and Gruber (1975) found that dimethylformamide dialkylacetals react with primary sulfonamides, including 3-bromo-5-cyanobenzenesulfonamide, to form derivatives with excellent gas-liquid chromatographic properties, useful in biological studies (Vandenheuvel & Gruber, 1975).
Analytical Applications in Oxidizing Titration :
- Gowda et al. (1983) discussed the use of sodium N-bromo-p-nitrobenzenesulfonamide, an analog of the compound , as an effective oxidizing titrant in analytical chemistry, highlighting the broader utility of sulfonamides in analytical applications (Gowda et al., 1983).
Safety and Hazards
According to Sigma-Aldrich, this compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501 . It is classified as Acute Tox. 4 Oral for hazard classifications .
特性
IUPAC Name |
5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-11-7-6-9(13)8-12(11)18(15,16)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCHIKGMXTGEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-2-methylimidazole](/img/structure/B500456.png)
amine](/img/structure/B500458.png)
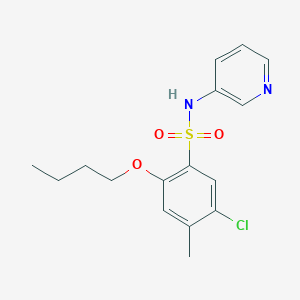



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)



